molecular formula C8H16N2O2 B1453375 (2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate CAS No. 1163706-98-6

(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate

Cat. No.: B1453375
CAS No.: 1163706-98-6
M. Wt: 172.22 g/mol
InChI Key: QJZKXMHMKDYEDH-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate typically involves the reaction of (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid
  • Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate

Uniqueness

(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry is crucial for its activity and selectivity in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

methyl (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-10(2)6-4-7(9-5-6)8(11)12-3/h6-7,9H,4-5H2,1-3H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZKXMHMKDYEDH-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(NC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1C[C@H](NC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679759
Record name Methyl (4R)-4-(dimethylamino)-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163706-98-6
Record name Methyl (4R)-4-(dimethylamino)-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate
Reactant of Route 4
(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate
Reactant of Route 6
(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.